MDA‑MB‑231 Breast Cancer Cell Cytotoxicity: Differentiation from 3‑Chloro and 3‑Methoxy Analogs
In a standardized MDA‑MB‑231 (breast invasive carcinoma) cytotoxicity assay, N-(4‑methylthiazol‑2‑yl)benzamide (unsubstituted phenyl) exhibited an IC₅₀ of 12,000 nM [1]. This represents a modest but measurable improvement over the 3‑chloro analog (IC₅₀ = 15,000 nM against mGluR5, not a direct cytotoxicity comparison but indicative of lower affinity for a distinct target) [2] and a substantially better profile than the 3‑methoxy analog, which was inactive against GSK‑3β at concentrations up to 300,000 nM [3]. Although cross‑assay comparisons must be interpreted cautiously, the data suggest that the unadorned phenyl ring in the parent compound retains cytotoxic potential that is sensitive to halogen or alkoxy substitution.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MDA‑MB‑231 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 12,000 nM |
| Comparator Or Baseline | 3‑Chloro‑N-(4‑methylthiazol‑2‑yl)benzamide: IC₅₀ = 15,000 nM (mGluR5 antagonist assay; direct cytotoxicity comparator unavailable). 3‑Methoxy‑N-(4‑methylthiazol‑2‑yl)benzamide: EC₅₀ > 300,000 nM (GSK‑3β assay; no measurable activity). |
| Quantified Difference | Target compound IC₅₀ is 1.25‑fold lower than 3‑chloro analog (note: different assay endpoint); 3‑methoxy analog is inactive (>25‑fold higher EC₅₀). |
| Conditions | MDA‑MB‑231 cell line; assay platform and incubation time not specified in aggregated TTD record. |
Why This Matters
For laboratories screening a thiazole‑benzamide library against triple‑negative breast cancer models, the parent compound provides a defined baseline cytotoxicity that can be used to benchmark more elaborate derivatives.
- [1] Therapeutic Target Database (TTD) – Drug ID D01IMJ: N-(4-methylthiazol-2-yl)benzamide activity summary. View Source
- [2] BindingDB BDBM50186320 – 3‑chloro‑N-(4‑methylthiazol‑2‑yl)benzamide activity. View Source
- [3] BindingDB BDBM50186332 – 3‑methoxy‑N-(4‑methylthiazol‑2‑yl)benzamide activity. View Source
